Cas no 115794-67-7 (2-Oxiranecarboxylicacid, 3-phenyl-, methyl ester, (2R,3S)-)

2-Oxiranecarboxylicacid, 3-phenyl-, methyl ester, (2R,3S)- structure
115794-67-7 structure
Product Name:2-Oxiranecarboxylicacid, 3-phenyl-, methyl ester, (2R,3S)-
Numero CAS:115794-67-7
MF:C10H10O3
MW:178.184603214264
CID:231135
PubChem ID:11789773
Update Time:2025-04-19

2-Oxiranecarboxylicacid, 3-phenyl-, methyl ester, (2R,3S)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Oxiranecarboxylicacid, 3-phenyl-, methyl ester, (2R,3S)-
    • methyl (2R,3S)-3-phenyloxirane-2-carboxylate
    • Oxiranecarboxylic acid, 3-phenyl-, methyl ester, (2R,3S)- (9CI)
    • 3-phenyl-oxirane-2-carboxylic acid methyl ester
    • methyl 2,3-epoxy-3-phenylpropionate
    • methyl 3-phenyl-2,3-epoxypropionate
    • Methyl trans-3-phenyl-2,3-epoxy-propanoate
    • Oxiranecarboxylic acid,3-phenyl-,methyl ester,(E)
    • trans-(2R,3S)Methylepoxycinnamate
    • trans-methyl 2,3-epoxycinnamate
    • trans-Methyl epoxycinnamate
    • 115794-67-7
    • cis-Methyl epoxycinnamate
    • Oxiranecarboxylic acid, 3-phenyl-, methyl ester, (Z)-
    • SCHEMBL487564
    • AKOS006275930
    • Methyl cis-3-phenyl-2,3-epoxy-propanoate
    • NIOSH/RR0410020
    • Methyl (2R,3R)-2,3-epoxy-3-phenylpropionate
    • HAFFKTJSQPQAPC-RKDXNWHRSA-N
    • methyl (2R,3R)-3-phenyl-2,3-epoxypropionate
    • 19190-80-8
    • trans-Methylepoxycinnamate
    • RR04100200
    • Methyl 3-phenyl-2,3-epoxypropanoate
    • Inchi: 1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m1/s1
    • Chiave InChI: HAFFKTJSQPQAPC-RKDXNWHRSA-N
    • Sorrisi: O1[C@@H](C(=O)OC)[C@H]1C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 178.06300
  • Massa monoisotopica: 178.063
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 3
  • Complessità: 196
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.3
  • Superficie polare topologica: 38.8Ų

Proprietà sperimentali

  • Densità: 1.219
  • Punto di ebollizione: 253°C at 760 mmHg
  • Punto di infiammabilità: 99.7°C
  • Indice di rifrazione: 1.545
  • PSA: 38.83000
  • LogP: 1.29950
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.